4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic organic compound characterized by its complex molecular structure. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide involves multiple steps, typically starting with the preparation of the core phenoxy and nitrophenyl components. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity.
Chemical Reactions Analysis
4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the nitro group can be reduced to an amine.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under specific conditions, resulting in different derivatives.
Scientific Research Applications
This compound finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide is unique due to its specific substitution pattern and functional groups. Similar compounds include:
- 2-(2,4-dichlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one
- 2-(2,4-dichlorophenoxy)-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one
These compounds share some structural similarities but differ in their chemical and biological properties.
Properties
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(4-methoxy-2-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O5/c1-25-12-5-6-14(15(10-12)21(23)24)20-17(22)3-2-8-26-16-7-4-11(18)9-13(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODXEOIVLZWUAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.